1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate is a chemical compound belonging to the class of indoline derivatives. Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by its indoline core, substituted with tert-butyl and ethyl groups, making it a valuable molecule in synthetic organic chemistry.
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: The indoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Indoline derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate can be compared with other indoline derivatives:
Similar Compounds: Compounds like tert-Butyl indoline-1-carboxylate and 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate share structural similarities.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3 |
InChI Key |
RNYWNYUAGRDLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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